4-[(2,5-difluorophenyl)methyl]-1H-imidazole
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Overview
Description
4-[(2,5-difluorophenyl)methyl]-1H-imidazole is a chemical compound that belongs to the class of imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a 2,5-difluorophenyl group attached to the imidazole ring via a methyl bridge. The presence of fluorine atoms in the phenyl ring often imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,5-difluorophenyl)methyl]-1H-imidazole can be achieved through various synthetic routes. One common method involves the reaction of 2,5-difluorobenzyl chloride with imidazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(2,5-difluorophenyl)methyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced imidazole derivatives.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols; reactions often require catalysts or elevated temperatures.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(2,5-difluorophenyl)methyl]-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antifungal and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(2,5-difluorophenyl)methyl]-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain targets, making it a valuable compound in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
1H-imidazole: The parent compound without the 2,5-difluorophenyl group.
2,5-difluorobenzyl imidazole: Similar structure but with different substitution patterns.
Fluorinated imidazoles: Compounds with varying positions and numbers of fluorine atoms.
Uniqueness
4-[(2,5-difluorophenyl)methyl]-1H-imidazole is unique due to the specific placement of fluorine atoms on the phenyl ring, which imparts distinct chemical and biological properties. This unique structure enhances its potential as a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C10H8F2N2 |
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Molecular Weight |
194.18 g/mol |
IUPAC Name |
5-[(2,5-difluorophenyl)methyl]-1H-imidazole |
InChI |
InChI=1S/C10H8F2N2/c11-8-1-2-10(12)7(3-8)4-9-5-13-6-14-9/h1-3,5-6H,4H2,(H,13,14) |
InChI Key |
SXIOGRFLQKRMTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)CC2=CN=CN2)F |
Origin of Product |
United States |
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